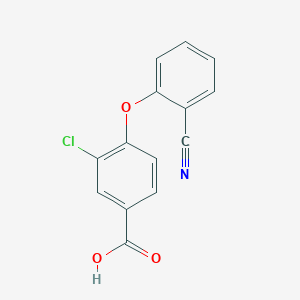![molecular formula C10H14ClN3O B1491444 [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol CAS No. 1248260-37-8](/img/structure/B1491444.png)
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol
Descripción general
Descripción
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties. This compound features a pyrazine ring substituted with a chloro group at the 3-position and a piperidine ring with a hydroxymethyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrazine Core: : The pyrazine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and hydrazines.
Chlorination: : The pyrazine core is then chlorinated at the 3-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Piperidine Ring Formation: : The piperidine ring is constructed through a cyclization reaction involving the appropriate amine and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of This compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: : Reduction reactions can reduce the chloro group to a hydrogen atom.
Substitution: : Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted pyrazines and piperidines.
Aplicaciones Científicas De Investigación
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which [1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparación Con Compuestos Similares
[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol: is similar to other piperidine derivatives and pyrazine compounds. Some similar compounds include:
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Piperidine nucleus derivatives
Pyrazine derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities. This compound
Propiedades
IUPAC Name |
[1-(3-chloropyrazin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(13-5-4-12-9)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPUZALRYRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)




